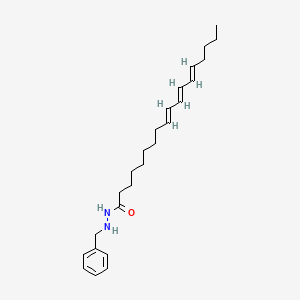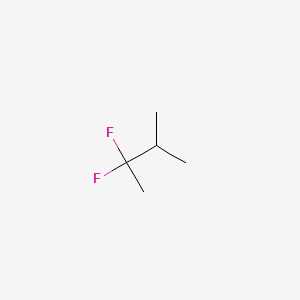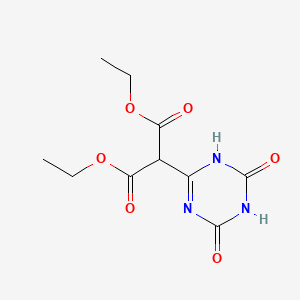
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a propanedioate moiety
Preparation Methods
The synthesis of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of diethyl malonate with cyanuric chloride in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the process .
Chemical Reactions Analysis
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted derivatives.
Esterification: Esterification reactions with alcohols can produce esters of the compound.
Scientific Research Applications
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate can be compared with other similar compounds, such as:
Ethyl 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates: These compounds share a similar triazine ring structure but differ in their substituents and overall chemical properties.
Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
The uniqueness of this compound lies in its specific triazine-propanedioate structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
43167-11-9 |
|---|---|
Molecular Formula |
C10H13N3O6 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
diethyl 2-(4,6-dioxo-1H-1,3,5-triazin-2-yl)propanedioate |
InChI |
InChI=1S/C10H13N3O6/c1-3-18-7(14)5(8(15)19-4-2)6-11-9(16)13-10(17)12-6/h5H,3-4H2,1-2H3,(H2,11,12,13,16,17) |
InChI Key |
CZVURWKLVXYGOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC(=O)NC(=O)N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


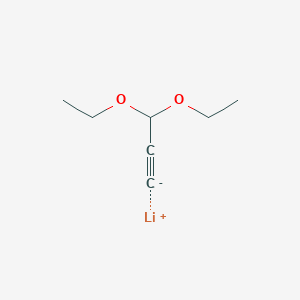
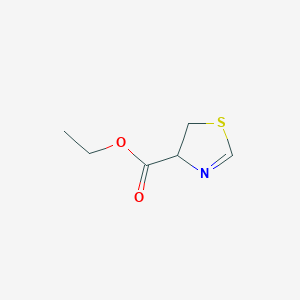
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
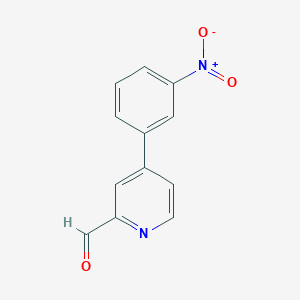
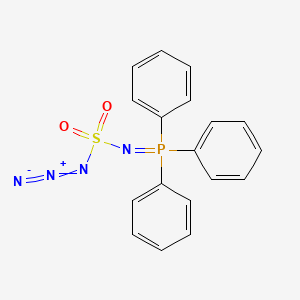
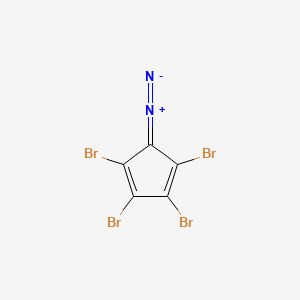
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
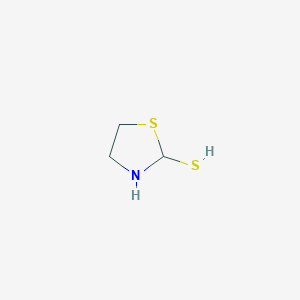
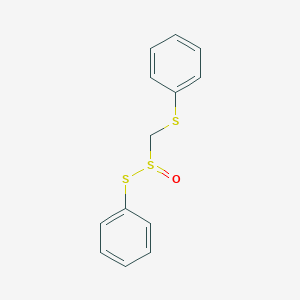
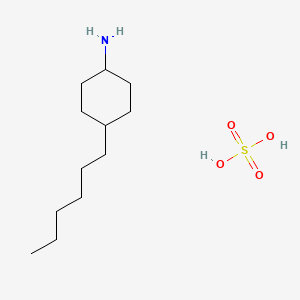
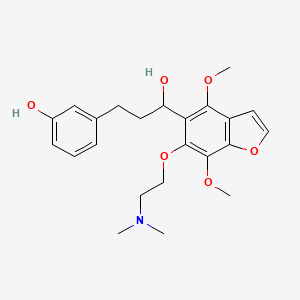
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
